11-A-Hydroxy canrenone methyl ester
Vue d'ensemble
Description
11-A-Hydroxy canrenone methyl ester is a chemical compound with the molecular formula C24H32O6. This compound is characterized by its white to off-white solid form and is slightly soluble in chloroform, DMSO, and methanol .
Applications De Recherche Scientifique
11-A-Hydroxy canrenone methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids and related compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the pharmaceutical industry for the production of steroidal drugs.
Mécanisme D'action
Target of Action
The primary target of 11-A-Hydroxy canrenone methyl ester is the mineralocorticoid receptor (MR) . This compound is an intermediate used in the synthesis of Eplerenone , a selective antagonist of the MR . The MR plays a crucial role in regulating blood pressure and electrolyte balance .
Mode of Action
As an intermediate in the synthesis of Eplerenone, this compound shares a similar mode of action. Eplerenone selectively binds to the MR, inhibiting its action . This prevents the receptor from interacting with its natural ligand, aldosterone, thereby inhibiting the downstream effects of aldosterone .
Biochemical Pathways
The binding of this compound (via Eplerenone) to the MR affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the action of aldosterone, it prevents the reabsorption of sodium and water in the kidneys, which would otherwise lead to an increase in blood volume and blood pressure .
Pharmacokinetics
Eplerenone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in both urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of blood pressure . By inhibiting the action of aldosterone, it reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy. Additionally, factors such as pH and temperature could potentially affect its stability .
Safety and Hazards
Orientations Futures
As an intermediate in the synthesis of Eplerenone, a cardiovascular drug, 11-A-Hydroxy canrenone methyl ester has potential applications in the treatment of primary hypertension and heart failure post-myocardial infarction . Eplerenone is the first approved selective aldosterone receptor antagonist , indicating a promising future direction for this compound.
Analyse Biochimique
Biochemical Properties
11-A-Hydroxy canrenone methyl ester plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of Eplerenone. It interacts with various enzymes and proteins during its synthesis and subsequent biochemical pathways. One of the key enzymes involved is the aldosterone synthase, which catalyzes the conversion of precursors to aldosterone. The interaction between this compound and aldosterone synthase is crucial for its role in inhibiting aldosterone production, thereby influencing blood pressure regulation and cardiovascular health .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the mineralocorticoid receptor (MR) signaling pathway, which plays a vital role in regulating electrolyte balance and blood pressure. By inhibiting the MR pathway, this compound can reduce the expression of genes involved in sodium retention and potassium excretion, thereby promoting diuresis and natriuresis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects. This inhibition leads to a decrease in sodium reabsorption and an increase in potassium excretion in the kidneys. Additionally, this compound can modulate the expression of genes involved in inflammatory responses, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which may affect its stability. Studies have shown that this compound remains stable under dry, room temperature conditions but may degrade when exposed to moisture. Long-term studies in vitro and in vivo have indicated that the compound can maintain its efficacy over extended periods, although its stability must be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldosterone activity without causing significant adverse effects. At higher doses, it may lead to toxic effects such as hyperkalemia (elevated potassium levels) and hypotension (low blood pressure). These threshold effects highlight the importance of dose optimization in therapeutic applications to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an intermediate in Eplerenone synthesis. It interacts with enzymes such as aldosterone synthase and other cytochrome P450 enzymes, which facilitate its conversion to active metabolites. These metabolic pathways are essential for the compound’s pharmacological activity and its ability to modulate aldosterone levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is known to be slightly soluble in chloroform, DMSO, and methanol, which may influence its bioavailability and distribution. The compound’s localization and accumulation in specific tissues are critical for its therapeutic effects, particularly in targeting the kidneys and cardiovascular system .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms are essential for the compound’s activity and function, ensuring that it reaches its intended sites of action within the cell .
Méthodes De Préparation
The synthesis of 11-A-Hydroxy canrenone methyl ester typically involves the reaction of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- with iodomethane . The reaction conditions include maintaining a sealed environment at room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Analyse Des Réactions Chimiques
11-A-Hydroxy canrenone methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Comparaison Avec Des Composés Similaires
11-A-Hydroxy canrenone methyl ester is similar to other steroidal compounds such as:
Canrenone: Another aldosterone antagonist used in the treatment of hypertension and heart failure.
Spironolactone: A diuretic and aldosterone antagonist used to treat fluid retention and high blood pressure.
Eplerenone: The final product synthesized using this compound, known for its selective aldosterone receptor antagonism.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Eplerenone, providing a crucial step in the production of this important cardiovascular drug .
Propriétés
IUPAC Name |
methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDNRZOTRVTMRC-IIYDDONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348419 | |
Record name | 11-A-Hydroxy canrenone methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192704-56-6 | |
Record name | 11α-Hydroxymexrenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192704-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-A-Hydroxy canrenone methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.